molecular formula C21H20N4 B15187725 4-Methyl-2,6-bis-toluylaminonicotinonitrile CAS No. 52982-15-7

4-Methyl-2,6-bis-toluylaminonicotinonitrile

Cat. No.: B15187725
CAS No.: 52982-15-7
M. Wt: 328.4 g/mol
InChI Key: XYDGHOZRXFBRGN-UHFFFAOYSA-N
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Description

4-Methyl-2,6-bis-toluylaminonicotinonitrile is a chemical compound with the molecular formula C21H20N4 and a molecular weight of 328.4111 g/mol . This compound is characterized by its achiral nature and lack of optical activity. It is a derivative of nicotinonitrile, featuring two toluylamino groups attached to the 2 and 6 positions of the nicotinonitrile ring, with an additional methyl group at the 4 position.

Preparation Methods

The synthesis of 4-Methyl-2,6-bis-toluylaminonicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions starting from pyridine derivatives.

    Introduction of Toluylamino Groups: The toluylamino groups are introduced via nucleophilic substitution reactions, where toluylamine reacts with the nicotinonitrile core under controlled conditions.

    Methylation: The final step involves the methylation of the 4-position on the nicotinonitrile ring, often using methyl iodide or similar methylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-Methyl-2,6-bis-toluylaminonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and halogenating agents like bromine (Br2). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-2,6-bis-toluylaminonicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-bis-toluylaminonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways.

Comparison with Similar Compounds

4-Methyl-2,6-bis-toluylaminonicotinonitrile can be compared with other similar compounds, such as:

    2,6-Diaminonicotinonitrile: Lacks the methyl and toluyl groups, resulting in different chemical and biological properties.

    4-Methyl-2,6-diaminonicotinonitrile: Similar structure but without the toluyl groups, leading to variations in reactivity and applications.

    2,6-Bis(4-methylphenyl)aminonicotinonitrile:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

52982-15-7

Molecular Formula

C21H20N4

Molecular Weight

328.4 g/mol

IUPAC Name

4-methyl-2,6-bis(4-methylanilino)pyridine-3-carbonitrile

InChI

InChI=1S/C21H20N4/c1-14-4-8-17(9-5-14)23-20-12-16(3)19(13-22)21(25-20)24-18-10-6-15(2)7-11-18/h4-12H,1-3H3,(H2,23,24,25)

InChI Key

XYDGHOZRXFBRGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(C(=C2)C)C#N)NC3=CC=C(C=C3)C

Origin of Product

United States

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